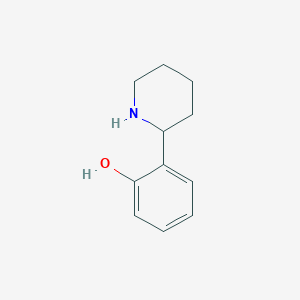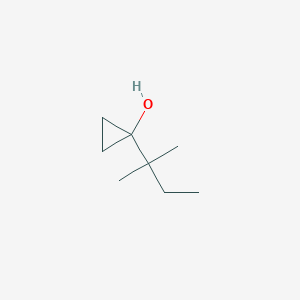
1-(Tert-pentyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-pentyl)cyclopropan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound features a cyclopropane ring substituted with a tert-pentyl group and a hydroxyl group, making it a cyclopropanol derivative. The molecular formula of this compound is C8H16O .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-pentyl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the reaction of tert-pentylmagnesium bromide with cyclopropanone. This Grignard reaction yields the desired cyclopropanol derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing tert-pentyl halides and cyclopropanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-pentyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
1-(Tert-pentyl)cyclopropan-1-ol finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Tert-pentyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Cyclopropanol: A simpler cyclopropane derivative with a hydroxyl group.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group
Uniqueness: 1-(Tert-pentyl)cyclopropan-1-ol is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on cyclopropane chemistry and its interactions with biological systems .
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
1-(2-methylbutan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(2,3)8(9)5-6-8/h9H,4-6H2,1-3H3 |
InChI Key |
ZJOPRLJTZRRKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


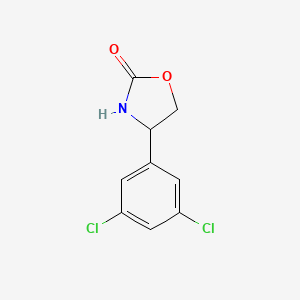

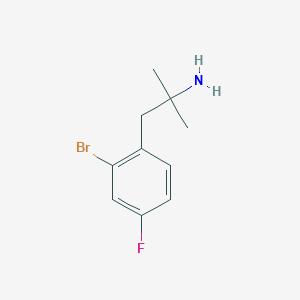

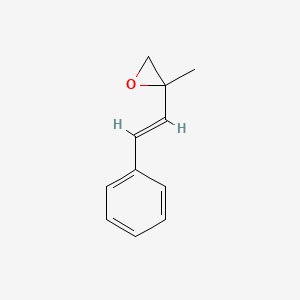
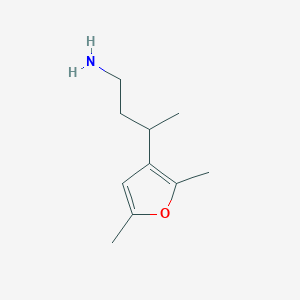

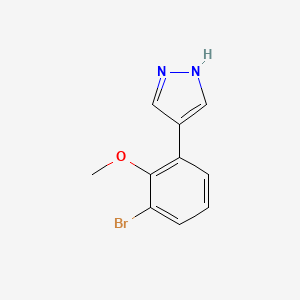
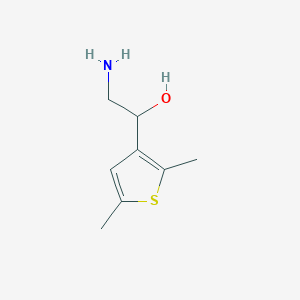
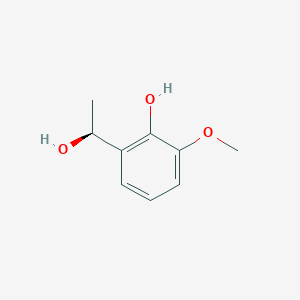
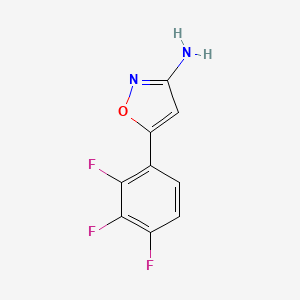
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

